

Establishing and Culturing Neuroendocrine Prostate Cancer Organoids: Application Notes and Protocols

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Introduction

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that often emerges as a mechanism of resistance to androgen deprivation therapy.[1] The development of robust preclinical models that accurately recapitulate the biology of NEPC is crucial for understanding its pathogenesis and for the discovery of novel therapeutic strategies. Patient-derived organoids (PDOs) have emerged as a powerful in vitro 3D culture system that preserves the genomic, transcriptomic, and phenotypic characteristics of the original tumor.[2] [3] These "mini-organs" can be established from metastatic tumor biopsies and provide a platform for disease modeling, drug screening, and personalized medicine.[4][5]

This document provides detailed application notes and protocols for the establishment, culture, and characterization of NEPC organoids. It also outlines procedures for downstream applications such as drug sensitivity and resistance testing.

Data Presentation: Quantitative Metrics for NEPC Organoid Culture

The successful establishment and maintenance of NEPC organoid cultures can be quantified to ensure reproducibility and for comparative studies. The following tables summarize key



quantitative data gathered from various studies.

Parameter	Reported Value	Source
Success Rate of Organoid Establishment		
From metastatic biopsies (mCRPC)	61%	[6]
From needle biopsies of metastatic lesions	4 out of 4 patients successful	[7]
From surgical resections (general cancer)	60 - 80%	[3]
From Patient-Derived Xenograft (PDX) tumors	> 90%	[3]
Culture Timeline & Characteristics		
Time to establish full-grown organoids	~2 weeks	[8]
Typical split ratio	1:2 to 1:4	[3]
Frequency of passaging	Every 1 - 2 weeks	[9]
Long-term stability of phenotype	Maintained at ~24 months of passaging	[10]

Experimental Protocols

Protocol 1: Establishment of NEPC Organoids from Metastatic Biopsies

This protocol details the steps for generating NEPC organoids from fresh metastatic tumor biopsies, such as those obtained from liver or bone lesions.[10][11]

Materials:



- Fresh tumor biopsy tissue
- Advanced DMEM/F12 medium
- Collagenase Type II (5 mg/mL)
- TrypLE Express
- Growth Factor Reduced Matrigel®
- Human Prostate Organoid Culture Medium (see Table 2 for composition)
- ROCK inhibitor (Y-27632)
- 15 mL and 50 mL conical tubes
- Cell strainers (100 μm)
- Pre-warmed 24-well culture plates

Procedure:

- Tissue Collection and Transport:
 - Collect fresh tumor biopsies under sterile conditions.
 - Place the tissue in a sterile container with Advanced DMEM/F12 on ice for transport to the laboratory.
- Tissue Digestion:
 - In a sterile biosafety cabinet, wash the biopsy tissue with cold Advanced DMEM/F12.
 - Mince the tissue into small pieces (~1-2 mm³) using a sterile scalpel.
 - Transfer the minced tissue to a 15 mL conical tube and add 5 mL of 5 mg/mL Collagenase
 Type II.
 - Incubate at 37°C for 60-90 minutes with gentle agitation.



- Pellet the cells by centrifugation at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the pellet in 1-2 mL of pre-warmed TrypLE Express.
- Incubate at 37°C for 10-15 minutes, pipetting up and down every 5 minutes to aid dissociation into a single-cell suspension.
- Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and pass the suspension through a 100 μm cell strainer.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Organoid Seeding:
 - Resuspend the cell pellet in an appropriate volume of Human Prostate Organoid Culture Medium.
 - On ice, mix the cell suspension with Growth Factor Reduced Matrigel® at a 1:2 ratio (e.g., 50 μL of cell suspension to 100 μL of Matrigel®).
 - \circ Carefully plate 50 μ L domes of the Matrigel®/cell mixture into the center of pre-warmed 24-well plates.
 - Invert the plate and incubate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.
 - Gently add 500 μL of Human Prostate Organoid Culture Medium supplemented with 10 μM ROCK inhibitor (Y-27632) to each well.
- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a 5% CO2 incubator.
 - Change the culture medium every 2-3 days.
 - After the first week, the ROCK inhibitor can be removed from the medium.



 Monitor organoid growth using a brightfield microscope. Organoids should appear as spherical structures within the Matrigel® domes.

Protocol 2: Passaging NEPC Organoids

Organoids should be passaged when they become large and dense, or when the Matrigel® begins to break down.

Procedure:

- Aspirate the culture medium from the wells.
- Add 1 mL of cold Advanced DMEM/F12 to each well and mechanically disrupt the Matrigel® domes by pipetting up and down.
- Transfer the organoid suspension to a 15 mL conical tube.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Aspirate the supernatant and resuspend the organoid pellet in 1 mL of pre-warmed TrypLE Express.
- Incubate at 37°C for 5-10 minutes, or until the organoids are dissociated into smaller fragments or single cells.
- Neutralize the TrypLE with 5 mL of Advanced DMEM/F12 and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in fresh Matrigel® and re-plate as described in Protocol 1, Step 3. The split ratio will depend on the density of the culture, typically ranging from 1:2 to 1:4.[3]

Protocol 3: Cryopreservation and Thawing of NEPC Organoids

Cryopreservation:

• Harvest and dissociate organoids as described for passaging (Protocol 2, Steps 1-7).



- Resuspend the cell pellet in ice-cold CryoStor® CS10 freezing medium at a concentration of 5-10 x 10⁶ cells/mL.
- Transfer 1 mL aliquots of the cell suspension into cryovials.
- Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
- Transfer the vials to liquid nitrogen for long-term storage.

Thawing:

- Rapidly thaw the cryovial in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Advanced DMEM/F12.
- Centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in Matrigel® and plate as described in Protocol 1, Step 3, including the ROCK inhibitor in the initial culture medium.

Table 2: Composition of Human Prostate Organoid Culture Medium

The precise composition of the culture medium is critical for the successful growth of prostate organoids. While specific formulations for NEPC are not always distinctly published from general prostate cancer organoid media, the following components are commonly used. It is important to note that medium composition can influence pharmacological responses.[10][12]

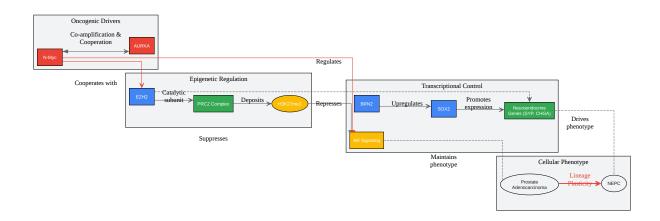


Component	Stock Concentration	Final Concentration	Purpose
Advanced DMEM/F12	-	Base Medium	Nutrient base
B-27 Supplement	50X	1X	Serum-free supplement
N-2 Supplement	100X	1X	Serum-free supplement
Penicillin/Streptomyci n	100X	1X	Antibiotic
L-Glutamine	200 mM	2 mM	Amino acid
HEPES	1 M	10 mM	Buffering agent
Epidermal Growth Factor (EGF)	50 μg/mL	50 ng/mL	Growth factor
Noggin	100 μg/mL	100 ng/mL	BMP inhibitor
R-spondin 1	100 μg/mL	500 ng/mL	Wnt agonist
FGF10	100 μg/mL	10 ng/mL	Growth factor
A83-01	10 mM	500 nM	TGF-β inhibitor
Nicotinamide	1 M	10 mM	NAD precursor
Dihydrotestosterone (DHT)	10 μΜ	10 nM	Androgen
ROCK Inhibitor (Y- 27632)	10 mM	10 μΜ	Prevents anoikis (used during plating)

Mandatory Visualizations Signaling Pathways in NEPC Development

The transition from prostate adenocarcinoma to NEPC involves complex alterations in signaling pathways. Key players include the epigenetic regulator EZH2, the cell cycle kinase AURKA, and the transcription factors N-Myc and SOX2.[1][11][13]





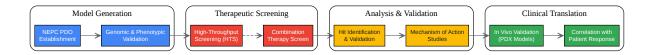
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Caption: Key signaling pathways driving the transition to NEPC.

Experimental Workflow: From Patient Biopsy to Drug Screening

The overall workflow for establishing NEPC organoids and utilizing them for therapeutic testing is a multi-step process.





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